Cas no 1354002-77-9 ([(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester)

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester is a chiral intermediate widely used in the synthesis of biologically active compounds, particularly in pharmaceutical research. Its key advantages include a stereochemically defined pyrrolidine scaffold, which is valuable for constructing enantioselective molecules. The tert-butyl ester group enhances stability and facilitates selective deprotection under mild conditions, while the primary amine functionality allows for further derivatization. This compound is particularly useful in the development of protease inhibitors and receptor modulators due to its structural versatility. High purity and consistent quality make it a reliable choice for medicinal chemistry applications, enabling precise control over stereochemistry in complex synthetic pathways.
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester structure
1354002-77-9 structure
Product Name:[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
CAS No:1354002-77-9
MF:C15H31N3O2
MW:285.425544023514
CID:2159777
Update Time:2025-06-09

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • [(S)-1-(2-amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
    • (S)-tert-Butyl ((1-(2-aminoethyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
    • AM95844
    • [(S)-1-(2-aminoethyl)pyrrolidin-2-ylmethyl]isopropylcarbamic acid tert-butyl ester
    • [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
    • Inchi: 1S/C15H31N3O2/c1-12(2)18(14(19)20-15(3,4)5)11-13-7-6-9-17(13)10-8-16/h12-13H,6-11,16H2,1-5H3/t13-/m0/s1
    • InChI Key: LCCCWMNESKHNAZ-ZDUSSCGKSA-N
    • SMILES: O(C(C)(C)C)C(N(C(C)C)C[C@@H]1CCCN1CCN)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 313
  • Topological Polar Surface Area: 58.8

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
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S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester
1354002-77-9
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£694.00 2022-03-01
Chemenu
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(S)-tert-Butyl((1-(2-aminoethyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate
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Additional information on [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester

Introduction to [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1354002-77-9)

[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester, identified by its Chemical Abstracts Service (CAS) number 1354002-77-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This chiral auxiliary, featuring a pyrrolidin-2-ylmethyl moiety and an isopropyl carbamic acid tert-butyl ester functionality, has garnered attention due to its utility in the synthesis of biologically active molecules. The stereochemical purity of this compound, specifically its (S) configuration, is crucial for applications in asymmetric synthesis and the development of enantiomerically pure drugs.

The structure of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester consists of a pyrrolidine ring substituted with a secondary amine group, which is further functionalized with an isopropyl carbamate linkage. This architecture makes it a valuable intermediate in the construction of more complex molecules, particularly in the pharmaceutical industry. The tert-butyl ester group enhances stability during synthetic processes while providing a handle for subsequent transformations, such as hydrolysis to yield the corresponding carboxylic acid or amidation reactions.

In recent years, there has been growing interest in the use of chiral auxiliaries like [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester in the synthesis of enantiomerically pure drugs. The demand for such compounds has been driven by the realization that many biological targets exhibit stereoselectivity, meaning that only one enantiomer of a drug molecule may be active or even beneficial, while the other may be inactive or even harmful. This concept is particularly evident in the field of central nervous system (CNS) drugs, where enantiomeric differences can lead to vastly different pharmacological profiles.

One of the most compelling applications of this compound is in the synthesis of beta-blockers, a class of drugs widely used to treat cardiovascular conditions such as hypertension and angina. Beta-blockers work by blocking the effects of norepinephrine and epinephrine on beta-adrenergic receptors, thereby reducing heart rate and blood pressure. Many beta-blockers are racemic mixtures, but there is increasing evidence that one enantiomer may be more effective than the other. For instance, studies have shown that certain enantiomers may have greater affinity for specific beta-adrenergic receptor subtypes or may exhibit fewer side effects compared to their racemic counterparts.

Furthermore, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester has found utility in the development of novel therapeutic agents targeting other biological pathways. For example, it has been employed in the synthesis of compounds with potential applications in anti-inflammatory and analgesic therapies. The pyrrolidine scaffold is a common motif in many bioactive molecules, and its presence in this compound suggests that it may be incorporated into larger structures with desired pharmacological properties.

The synthesis of chiral auxiliaries like [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester typically involves multi-step organic transformations, often requiring precise control over reaction conditions to ensure high enantioselectivity. One common approach is to use chiral catalysts or reagents that induce asymmetric induction during key synthetic steps. These methods are highly valued in industrial settings where scalability and reproducibility are paramount.

In recent years, advances in catalytic asymmetric synthesis have enabled more efficient and sustainable routes to chiral building blocks like this one. For instance, transition metal-catalyzed reactions have emerged as powerful tools for constructing complex stereocenters with high enantioselectivity. These methods often rely on well-defined metal complexes that promote specific chemical transformations while maintaining stereochemical integrity. Such innovations have not only improved the accessibility of chiral auxiliaries but also reduced the environmental impact of their production.

The role of computational chemistry and molecular modeling has also become increasingly important in the design and optimization of synthetic routes for compounds like [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester*. By leveraging computational methods, chemists can predict reaction outcomes, identify potential intermediates, and screen different catalysts before conducting expensive laboratory experiments. This approach accelerates drug discovery pipelines and reduces time-to-market for new therapeutic agents.

Moreover, green chemistry principles have guided efforts to develop more sustainable synthetic methodologies for chiral auxiliaries. These principles emphasize minimizing waste generation, using renewable feedstocks, and employing energy-efficient processes. For example, solvent-free reactions or those conducted under mild conditions can significantly reduce environmental footprints while maintaining high yields and selectivities.

The versatility of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester extends beyond its use as a chiral auxiliary; it can also serve as a precursor for other functionalized pyrrolidine derivatives. Such derivatives may exhibit unique biological activities and could be explored for their potential therapeutic benefits in areas such as oncology or infectious diseases. The ability to modify its structure while retaining its core framework provides chemists with a flexible platform for innovation.

In conclusion, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (CAS No. 1354002-77-9) represents a significant advancement in pharmaceutical chemistry due to its role as a chiral building block and its potential applications in drug development. Its unique structure and stereochemical properties make it indispensable for synthesizing enantiomerically pure drugs that target various biological pathways with high efficacy and minimal side effects. As research continues to uncover new therapeutic opportunities and refine synthetic methodologies, [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid tert-butyl ester will undoubtedly remain at the forefront of pharmaceutical innovation.

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